Tetrahydrofurfuryl chloride
Overview
Description
Tetrahydrofurfuryl chloride, also known as 2-(chloromethyl)tetrahydrofuran, is an organic compound with the molecular formula C5H9ClO. It is a colorless liquid with a molecular weight of 120.58 g/mol. This compound is a derivative of tetrahydrofuran and is used in various chemical synthesis processes due to its reactive chloromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl chloride can be synthesized from tetrahydrofurfuryl alcohol through a reaction with thionyl chloride or phosphorus trichloride. The reaction typically involves the following steps:
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Reaction with Thionyl Chloride:
- Freshly distilled tetrahydrofurfuryl alcohol is mixed with thionyl chloride in the presence of pyridine as a catalyst.
- The mixture is cooled in an ice bath and stirred rapidly.
- Thionyl chloride is added dropwise to control the exothermic reaction.
- The reaction mixture is then stirred for several hours, followed by extraction with ether and purification by distillation .
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Reaction with Phosphorus Trichloride:
- Tetrahydrofurfuryl alcohol is reacted with phosphorus trichloride under controlled conditions.
- The reaction mixture is then processed similarly to the thionyl chloride method to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, efficient cooling systems, and continuous distillation units to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution:
- The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
- Common reagents include sodium amide, sodium alkoxides, and thiolates .
-
Reduction:
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, products such as tetrahydrofurfuryl amines, ethers, and thioethers can be formed.
Reduction: The major product is tetrahydrofurfuryl alcohol.
Scientific Research Applications
Tetrahydrofurfuryl chloride has several applications in scientific research, including:
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Organic Synthesis:
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Biological Studies:
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Industrial Applications:
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl chloride primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of various substituted tetrahydrofuran derivatives. This reactivity is exploited in organic synthesis to introduce functional groups into molecules .
Comparison with Similar Compounds
Tetrahydrofuran: A related compound with a similar structure but without the chloromethyl group.
Tetrahydrofurfuryl Alcohol: The alcohol derivative of tetrahydrofurfuryl chloride.
Furfural: A precursor to this compound and other furan derivatives.
Uniqueness: this compound is unique due to its reactive chloromethyl group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis compared to its analogs .
Properties
IUPAC Name |
2-(chloromethyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLGIMHHWKRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883930 | |
Record name | Furan, 2-(chloromethyl)tetrahydro- | |
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Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
Record name | 2-Chloromethyl tetrahydrofuran | |
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Boiling Point |
150-151 °C | |
Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |
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Density |
1.110 @ 25 °C | |
Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |
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CAS No. |
3003-84-7 | |
Record name | 2-(Chloromethyl)tetrahydrofuran | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=3003-84-7 | |
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Record name | 2-Chloromethyl tetrahydrofuran | |
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Record name | Tetrahydrofurfuryl chloride | |
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Record name | Furan, 2-(chloromethyl)tetrahydro- | |
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Record name | Furan, 2-(chloromethyl)tetrahydro- | |
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Record name | 2-(chloromethyl)tetrahydrofuran | |
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Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
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Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Tetrahydrofurfuryl chloride?
A1: this compound serves as a valuable starting material for synthesizing various compounds. For instance, it can be reacted with n-butyllithium (n-BuLi) in tert-butyl methyl ether (t-BuOMe) at 0°C to produce Pent-4-yn-1-ol with a high yield []. Alternatively, reacting it with lithium in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature leads to the formation of Pent-4-en-1-ol in high yield []. These reactions highlight the versatility of this compound in accessing different alcohol derivatives.
Q2: Can you provide an example of a multi-step synthesis using this compound?
A2: this compound is a key intermediate in the synthesis of N-ethyl-2-aminomethyl pyrrolidine, a precursor for the antipsychotic drug sulpiride []. The synthesis involves converting Tetrahydrofurfuryl alcohol to this compound using thionyl chloride. Subsequent steps include ammonation, amine protection, decyclization, cyclization with ethylamine, and finally, hydrolysis to yield the desired N-ethyl-2-aminomethyl pyrrolidine [].
Q3: How is this compound utilized in the synthesis of complex molecules?
A3: Researchers utilize this compound in synthesizing complex molecules like monoalkenylated crown ethers and C-pivot cryptands []. For instance, it reacts with N-(2-allyloxy)ethyl-N-(2-hydroxyethyl)-4,13-diaza-18-crown-6 in the presence of sodium hydride to yield a novel N-(2-allyloxy)ethyl-N'-(tetrahydrofurfuryloxy)ethyl-substituted crown ether derivative []. This example demonstrates the utility of this compound in introducing specific functional groups to complex molecular frameworks.
Q4: Are there any alternative reagents to this compound in these reactions?
A4: Yes, depending on the specific reaction and desired product, alternative reagents can be used. For example, in the synthesis of monoalkenylated crown ethers, 3,3-dimethylbutyl tosylate can be employed instead of this compound to introduce a different alkyl chain to the crown ether structure []. The choice of reagent ultimately depends on the desired final product and reaction conditions.
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